

Application Notes and Protocols: L-Glutamic Acid- ^{15}N , d_5 in Protein NMR Spectroscopy

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Compound of Interest

Compound Name: *L-Glutamic acid- ^{15}N , d_5*

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Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of proteins at an atomic level. Isotopic labeling of proteins with stable isotopes such as ^{15}N , ^{13}C , and ^2H (deuterium) is often essential for overcoming the challenges of spectral complexity and signal overlap, particularly for larger proteins. L-Glutamic acid- ^{15}N , d_5 , a stable isotope-labeled amino acid, offers unique advantages for protein NMR studies. The ^{15}N label serves as a sensitive probe for backbone and sidechain amide groups, while the five deuterium atoms (d_5) on the carbon backbone help to reduce relaxation rates, leading to sharper NMR signals and improved spectral quality, especially in large proteins.^{[1][2][3]}

These application notes provide a comprehensive guide to the use of L-Glutamic acid- ^{15}N , d_5 in protein NMR spectroscopy. We will cover key applications, detailed experimental protocols for isotopic labeling, and methods for NMR data acquisition and analysis.

Key Applications

The primary applications of incorporating L-Glutamic acid- ^{15}N , d_5 into proteins for NMR studies include:

- **Spectral Simplification and Resonance Assignment:** Selective labeling of glutamic acid residues with ^{15}N simplifies crowded ^1H - ^{15}N HSQC spectra, facilitating the assignment of backbone and sidechain resonances.[3] The reduced spectral complexity is particularly beneficial for large or intrinsically disordered proteins.
- **Probing Protein Structure and Conformation:** The assigned chemical shifts of ^{15}N -labeled glutamic acid residues provide valuable constraints for determining the three-dimensional structure of proteins.
- **Investigating Protein Dynamics:** ^{15}N relaxation experiments (T_1 , T_2 , and heteronuclear NOE) on selectively labeled glutamic acid residues provide insights into the pico- to nanosecond timescale dynamics of the protein backbone and sidechains at specific sites.[4][5] The deuteration in L-Glutamic acid- $^{15}\text{N}, \text{d}_5$ is particularly advantageous for these studies in larger proteins as it slows down relaxation, allowing for more accurate measurements.[1][2]
- **Studying Protein-Ligand and Protein-Protein Interactions:** Chemical shift perturbation mapping of ^{15}N -labeled glutamic acid residues upon the addition of a ligand or binding partner can identify the residues involved in the interaction interface.

Data Presentation

Table 1: Isotopic Labeling Strategies and Expected Outcomes

Labeling Strategy	Expression System	Labeled Precursor	Typical Protein Yield (per liter of culture)	Expected ^{15}N Incorporation	Advantages	Disadvantages
Selective $^{15}\text{N}, \text{d}_5$ -Glu Labeling	E. coli (Minimal Media)	L-Glutamic acid- $^{15}\text{N}, \text{d}_5$	1-10 mg	>95%	Spectral simplification, site-specific dynamics.	Potential for isotopic scrambling.
Selective $^{15}\text{N}, \text{d}_5$ -Glu Labeling	Cell-Free System	L-Glutamic acid- $^{15}\text{N}, \text{d}_5$	0.1-1 mg/mL reaction	>98%	Minimal isotopic scrambling, suitable for toxic proteins. [6] [7]	Higher cost per mg of protein.

Table 2: Typical NMR Relaxation Parameters for ^{15}N -labeled Glutamic Acid Residues

Parameter	Description	Typical Value Range	Information Gained
T_1 (Longitudinal Relaxation Time)	Rate of return of ^{15}N magnetization to equilibrium along the z-axis.	0.5 - 2.0 s	Overall molecular tumbling and fast internal motions (ps-ns). [5]
T_2 (Transverse Relaxation Time)	Rate of decay of ^{15}N magnetization in the xy-plane.	10 - 100 ms	Slower motions (μs -ms) and chemical exchange. [5]
^1H - ^{15}N Heteronuclear NOE	Nuclear Overhauser Effect between the amide proton and the ^{15}N nucleus.	0.6 - 0.9 (ordered) < 0.6 (flexible)	Amplitude of fast internal motions (ps-ns). [5]

Experimental Protocols

Protocol 1: Selective Labeling of Proteins with L-Glutamic acid- ^{15}N , d_5 in E. coli

This protocol describes the expression of a target protein in E. coli grown in a minimal medium supplemented with L-Glutamic acid- ^{15}N , d_5 .

Materials:

- E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the target protein.
- M9 minimal medium components.
- $^{15}\text{NH}_4\text{Cl}$ (as the sole nitrogen source for initial growth).
- L-Glutamic acid- ^{15}N , d_5 .
- Unlabeled amino acid mixture (19 amino acids, excluding glutamic acid).
- Glucose (or other carbon source).
- IPTG (for induction).
- Appropriate antibiotics.

Procedure:

- **Starter Culture:** Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.
- **Pre-culture:** The next day, inoculate 100 mL of M9 minimal medium (containing $^{15}\text{NH}_4\text{Cl}$ as the sole nitrogen source) with the overnight starter culture. Grow at 37°C with shaking until the OD_{600} reaches 0.6-0.8.
- **Media Exchange and Labeling:**

- Harvest the cells from the pre-culture by centrifugation (5000 x g, 10 min, 4°C).
- Wash the cell pellet once with M9 salts to remove any remaining rich media.
- Resuspend the cell pellet in 1 L of fresh M9 minimal medium pre-warmed to 37°C. This medium should contain the appropriate antibiotic, glucose, and the complete set of 19 unlabeled amino acids (typically at 100 mg/L each).
- Add L-Glutamic acid-¹⁵N,_d₅ to a final concentration of 100-200 mg/L.
- Protein Expression:
 - Allow the culture to adapt for 30-60 minutes at 37°C with shaking.
 - Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
 - Reduce the temperature to 18-25°C and continue to shake for 12-16 hours.
- Harvesting: Harvest the cells by centrifugation (6000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C until purification.
- Protein Purification: Purify the labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, and size exclusion chromatography).
- NMR Sample Preparation:
 - Buffer exchange the purified protein into a suitable NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5).
 - Concentrate the protein to the desired concentration (typically 0.1-1 mM).
 - Add 5-10% D₂O for the NMR lock.

Protocol 2: Selective Labeling of Proteins with L-Glutamic acid-¹⁵N,_d₅ using a Cell-Free Expression System

This protocol provides a general workflow for in vitro protein expression to achieve highly selective labeling and minimize isotopic scrambling.[6][7]

Materials:

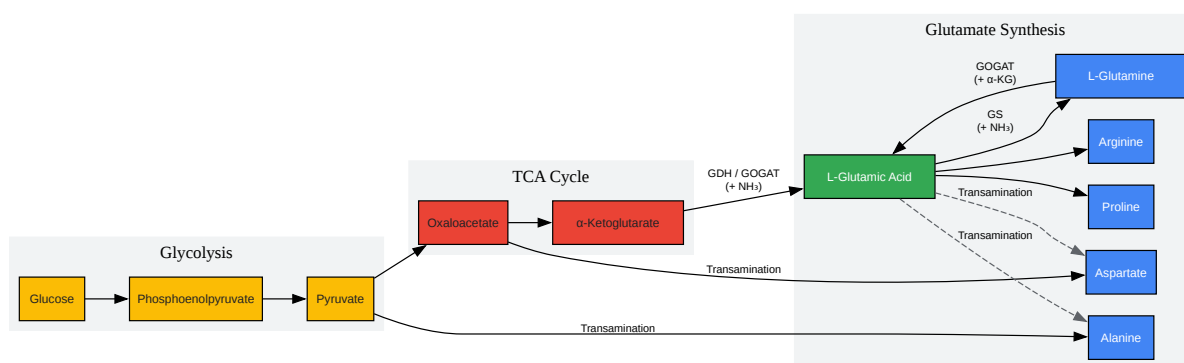
- Cell-free protein synthesis kit (e.g., based on E. coli S30 extract or wheat germ extract).[8]
- Expression vector containing the gene of interest under a suitable promoter (e.g., T7).
- L-Glutamic acid- ^{15}N , d_5 .
- Unlabeled amino acid mixture (19 amino acids, excluding glutamic acid).
- Reaction buffer, energy source (e.g., ATP, GTP), and other components supplied with the kit.

Procedure:

- Reaction Setup:
 - On ice, combine the components of the cell-free reaction mixture according to the manufacturer's protocol. This typically includes the cell extract, reaction buffer, and energy source.
 - Add the mixture of 19 unlabeled amino acids to the recommended final concentration.
 - Add L-Glutamic acid- ^{15}N , d_5 to the desired final concentration.
- Initiate Synthesis:
 - Add the plasmid DNA containing the gene of interest to the reaction mixture.
 - Incubate the reaction at the recommended temperature (usually 25-37°C) for 2-8 hours.
- Protein Purification:
 - The expressed protein can be directly purified from the reaction mixture. If the protein is tagged (e.g., with a His-tag), affinity chromatography is a convenient first step.
- NMR Sample Preparation:

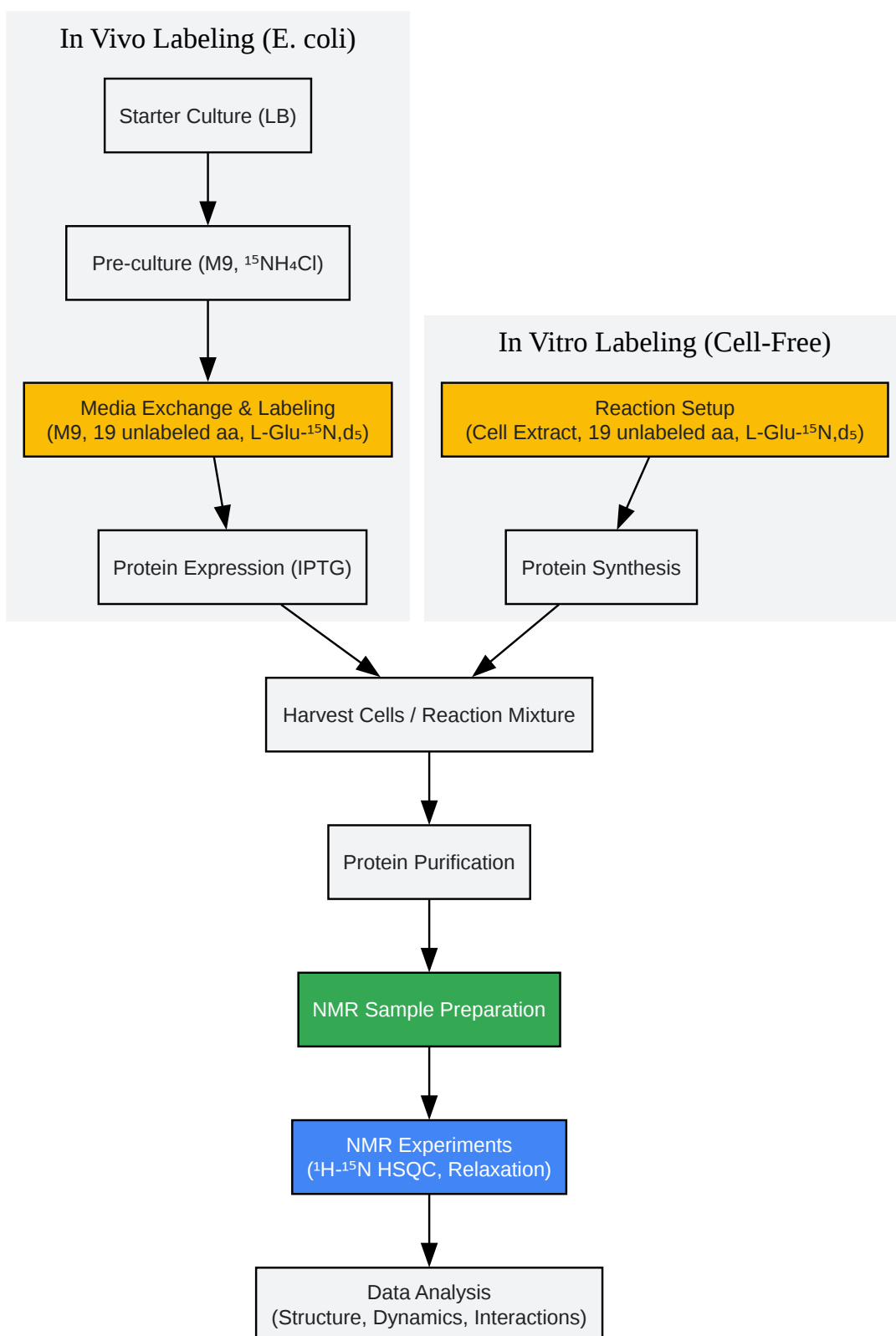
- Follow the same procedure as described in Protocol 1, step 7.

Mandatory Visualizations



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Caption: Glutamate metabolism in *E. coli*.



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Caption: Experimental workflow for selective labeling.

Concluding Remarks


The use of L-Glutamic acid- $^{15}\text{N},\text{d}_5$ offers significant advantages for protein NMR spectroscopy, enabling detailed studies of protein structure, dynamics, and interactions. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for researchers. Careful consideration of the expression system is crucial to minimize isotopic scrambling, with cell-free systems offering the highest degree of labeling specificity. The combination of ^{15}N and deuterium labeling in a single amino acid makes L-Glutamic acid- $^{15}\text{N},\text{d}_5$ a powerful tool for advancing our understanding of complex biological systems.

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